Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine
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Overview
Description
Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine: is an organic compound that features a furan ring attached to a cyclohexylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine typically involves the reaction of furan-2-carbaldehyde with 4-methylcyclohexylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Furan-2-carbaldehyde+4-methylcyclohexylamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Chemistry: Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine exerts its effects involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Furan-2-ylmethylamine: Lacks the cyclohexyl group, resulting in different chemical properties and reactivity.
4-Methylcyclohexylamine: Lacks the furan ring, leading to different applications and biological activity.
Furan-2-carbaldehyde: Precursor in the synthesis of Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine.
Uniqueness: this compound is unique due to the presence of both the furan ring and the cyclohexylamine structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-3,8,10-11,13H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZFFBUMEYIHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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